1-(3,5-Dichlorophenyl)-2-methylpropan-1-ol
Description
1-(3,5-Dichlorophenyl)-2-methylpropan-1-ol is a halogenated secondary alcohol characterized by a 3,5-dichlorophenyl group attached to a branched propanol chain. The chlorine substituents on the aromatic ring impart strong electron-withdrawing effects, influencing the compound's acidity, solubility, and reactivity.
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O/c1-6(2)10(13)7-3-8(11)5-9(12)4-7/h3-6,10,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSUKKXLINORJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=CC(=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichlorophenyl)-2-methylpropan-1-ol typically involves the reaction of 3,5-dichlorobenzaldehyde with isobutylmagnesium bromide, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichlorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted phenyl derivatives .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a dichlorophenyl group attached to a 2-methylpropan-1-ol structure. Its molecular formula is , with a molecular weight of approximately 248.15 g/mol. The synthesis typically involves nucleophilic substitution reactions, where 3,5-dichlorobenzyl chloride reacts with 2-amino-2-methylpropan-1-ol under basic conditions. This reaction pathway is crucial for producing the compound in both laboratory and industrial settings.
Biological Activities
Antimicrobial Properties
Research indicates that 1-(3,5-Dichlorophenyl)-2-methylpropan-1-ol exhibits antimicrobial activity against various pathogens. Preliminary studies suggest its potential efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, which are significant due to their increasing resistance to conventional antibiotics .
Neurotransmitter Interaction
The compound has been investigated for its interactions with neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions may have implications for developing treatments for neurological disorders.
Therapeutic Applications
1-(3,5-Dichlorophenyl)-2-methylpropan-1-ol has shown promise in several therapeutic areas:
- Anti-inflammatory Effects : Studies suggest that the compound may possess anti-inflammatory properties, potentially making it useful in treating conditions characterized by inflammation.
- Anticancer Activity : Some derivatives of similar compounds have demonstrated anticancer effects in vitro, indicating that further exploration of this compound could lead to novel cancer therapies .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of 1-(3,5-Dichlorophenyl)-2-methylpropan-1-ol against multidrug-resistant strains of S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 64 µg/mL against methicillin-resistant strains, showcasing its potential as a scaffold for developing new antimicrobial agents .
Case Study 2: Neuropharmacological Potential
In a pharmacological study, the interaction of the compound with serotonin receptors was examined. Results indicated that it could act as a partial agonist at specific receptor subtypes, suggesting potential applications in treating mood disorders.
Data Table: Comparative Analysis of Structural Analogues
| Compound Name | Structure Type | Antimicrobial Activity | Neurotransmitter Interaction | Potential Therapeutic Use |
|---|---|---|---|---|
| 1-(3,5-Dichlorophenyl)-2-methylpropan-1-ol | Alcohol derivative | Moderate (MIC 64 µg/mL) | Partial agonist | Anti-inflammatory, Anticancer |
| 5-Fluorobenzimidazole | Benzimidazole derivative | High (MIC < 16 µg/mL) | Unknown | Anticancer |
| N-(3,5-Dichloro-2-hydroxyphenyl) | Hydroxy derivative | Moderate | Agonist | Antimicrobial |
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The dichlorophenyl group can interact with enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes .
Comparison with Similar Compounds
Halogen-Substituted Alcohols
a) 1-(3,5-Dichlorophenyl)-2,2,2-Trifluoroethanol (C₈H₅Cl₂F₃O)
- Structural Differences: Replaces the methylpropanol chain with a trifluoroethanol group.
- Reactivity: Fluorine substituents may improve thermal stability and resistance to oxidation, making it suitable for high-performance materials or agrochemicals .
- Applications: Potential use in fluorinated surfactants or pharmaceuticals.
b) 1-(3,5-Dichlorophenyl)-2,2,4,4,4-Pentafluoro-3,3-dihydroxybutan-1-one (C₉H₃Cl₂F₅O₃)
- Structural Differences : Features a pentafluorinated dihydroxyketone backbone.
- Impact on Properties: Spectroscopy: Distinct ¹H NMR signals (e.g., δH = 7.94 ppm for aromatic protons, 4.54 ppm for hydroxyl groups) differ from non-fluorinated alcohols . Synthetic Utility: High-yield synthesis (95%) via Selectfluor®-mediated fluorination, suggesting efficient scalability for industrial applications .
c) 1-(3,5-Dimethoxyphenyl)-2-methylpropan-2-ol (C₁₂H₁₈O₃)
- Structural Differences : Methoxy (-OCH₃) groups replace chlorine atoms.
- Impact on Properties :
Urea and Lactam Derivatives
a) 1-(3,5-Dichlorophenyl)-3-methylurea (C₈H₈Cl₂N₂O)
- Structural Differences : Urea (-NHCONH-) group replaces the alcohol.
- Impact on Properties :
b) 1-(3,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic Acid (C₁₀H₉Cl₂NO₃)
- Structural Differences : Lactam (cyclic amide) ring with a carboxylic acid substituent.
- Impact on Properties :
Aldehyde and Pyrrole Derivatives
a) 1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde (C₁₁H₇Cl₂NO)
- Structural Differences : Pyrrole ring and aldehyde functional group.
- Impact on Properties: Reactivity: The aldehyde group enables nucleophilic additions (e.g., Schiff base formation), unlike the alcohol’s nucleophilic hydroxyl group . Electron Effects: Pyrrole’s aromaticity and electron-rich nature may alter redox behavior compared to the dichlorophenyl-propanol system .
Biological Activity
1-(3,5-Dichlorophenyl)-2-methylpropan-1-ol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic implications, supported by various research findings and case studies.
Chemical Structure and Synthesis
The molecular formula of 1-(3,5-Dichlorophenyl)-2-methylpropan-1-ol includes a dichlorophenyl group that enhances its chemical properties. The synthesis typically involves nucleophilic substitution reactions, where 3,5-dichlorobenzyl chloride reacts with 2-amino-2-methylpropan-1-ol under basic conditions. This reaction pathway is crucial for producing this compound in both laboratory and industrial settings.
Biological Activity Overview
Research indicates that 1-(3,5-Dichlorophenyl)-2-methylpropan-1-ol exhibits several biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter cellular signaling pathways. This inhibition is significant for therapeutic applications targeting inflammatory responses and microbial infections.
- Receptor Binding : Studies suggest that it may interact with various receptors, potentially influencing physiological processes such as neurotransmission and inflammation.
Antimicrobial Activity
The antimicrobial properties of 1-(3,5-Dichlorophenyl)-2-methylpropan-1-ol have been evaluated against various pathogens. In vitro assays have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values indicate a promising potential for developing new antimicrobial agents .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Klebsiella pneumoniae | 128 |
| Acinetobacter baumannii | 128 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It acts by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In laboratory models, it has shown significant reductions in inflammatory markers, suggesting potential use in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the effectiveness of 1-(3,5-Dichlorophenyl)-2-methylpropan-1-ol:
- Smoking Cessation : A study explored the compound's role as a potential aid in smoking cessation therapies by examining its effects on nicotine receptors and withdrawal symptoms .
- Anticancer Activity : Research has indicated that derivatives of this compound exhibit anticancer properties against various cancer cell lines. For instance, compounds similar to 1-(3,5-Dichlorophenyl)-2-methylpropan-1-ol showed cytotoxic effects on lung cancer cells (A549) with IC50 values significantly lower than those of standard chemotherapeutics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
